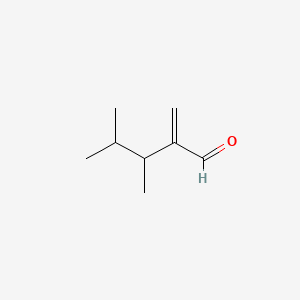

3,4-Dimethyl-2-methylenevaleraldehyde

Description

Properties

CAS No. |

85153-28-2 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3,4-dimethyl-2-methylidenepentanal |

InChI |

InChI=1S/C8H14O/c1-6(2)8(4)7(3)5-9/h5-6,8H,3H2,1-2,4H3 |

InChI Key |

QUDBAGFQCACQMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(=C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,4-Dimethyl-2-methylenevaleraldehyde with related aldehydes:

| Compound | Molecular Formula | Boiling Point (°C) | Solubility (Water) | Reactivity Notes |

|---|---|---|---|---|

| This compound | $ \text{C}8\text{H}{12}\text{O} $ | ~180–190 (estimated) | Low | High (α,β-unsaturation enables Diels-Alder) |

| Valeraldehyde (Pentanal) | $ \text{C}5\text{H}{10}\text{O} $ | 103 | Moderate | Moderate (typical aldehyde reactivity) |

| 2-Methylvaleraldehyde | $ \text{C}6\text{H}{12}\text{O} $ | 128–130 | Low | Reduced steric hindrance vs. branched analogs |

| 4-Methylvaleraldehyde | $ \text{C}6\text{H}{12}\text{O} $ | 134–136 | Low | Similar to valeraldehyde but with increased lipophilicity |

Key Observations :

- Branching Effects : The methyl and methylene substituents in this compound increase steric hindrance and molecular weight compared to linear analogs, raising its boiling point and reducing water solubility.

- Reactivity : The α,β-unsaturated system enhances electrophilicity, making it more reactive in cycloadditions than saturated aldehydes like valeraldehyde .

Research Findings and Gaps

- Synthetic Utility : Studies suggest the methylene group in this compound improves regioselectivity in Diels-Alder reactions compared to less-substituted aldehydes.

- Toxicological Gaps: No long-term exposure studies exist; extrapolation from valeraldehyde data remains provisional .

Q & A

Q. Basic Research Focus

- Structural Elucidation : Use H/C NMR to confirm the methylene and aldehyde functional groups. Compare chemical shifts with structurally related aldehydes (e.g., 3,4-(Methylenedioxy)benzaldehyde δ ~9.8 ppm for aldehyde protons ).

- Purity Analysis : GC with flame ionization detection (FID) is critical, as applied to 4-Methylvaleric acid in catalogued methods . Impurity profiling should align with pharmacopeial standards (e.g., identification of ≤0.1% impurities per EP guidelines ).

How does the methylene group influence the compound’s stability under varying storage conditions?

Advanced Research Focus

The conjugated methylene group may predispose the compound to oxidation or polymerization. Accelerated stability studies under controlled humidity (40–60% RH) and temperature (4°C, 25°C, 40°C) should be conducted, with degradation products analyzed via LC-MS. For example, analogous aldehydes like 3,4-(Methylenedioxy)benzaldehyde show sensitivity to light, necessitating amber glass storage . Kinetic modeling can predict shelf-life, while antioxidants (e.g., BHT) may mitigate degradation.

What mechanistic pathways govern the compound’s reactivity in Diels-Alder or nucleophilic addition reactions?

Advanced Research Focus

The electron-deficient methylene group likely enhances electrophilicity, favoring cycloadditions. Computational studies (DFT or MD simulations) can map transition states and regioselectivity. Experimentally, in situ monitoring via H NMR (e.g., tracking diene consumption) or IR (C=O stretch attenuation) can validate mechanisms. Compare with 4-Chlorobenzophenone reactions, where electron-withdrawing groups accelerate cycloaddition kinetics .

How can isomerization or tautomerism of this compound be detected and controlled?

Advanced Research Focus

Keto-enol tautomerism is possible due to the α,β-unsaturated aldehyde structure. Variable-temperature NMR (e.g., –40°C to 25°C) can identify tautomeric populations. Solvent effects (polar vs. nonpolar) should be tested, as seen in studies of methyl vanillate tautomerism . Control strategies may include pH adjustment (acidic conditions stabilize the aldehyde form) or steric hindrance via substituent design.

What are the challenges in quantifying trace degradation products, and how can they be resolved?

Advanced Research Focus

Low-abundance degradation products (e.g., oxidation to carboxylic acids) require high-sensitivity methods like UPLC-MS/MS with multiple reaction monitoring (MRM). Reference standards for likely byproducts (e.g., 3,4-dimethylvaleric acid) should be synthesized and validated, following impurity profiling protocols for pharmaceuticals . Limit of quantification (LOQ) should align with ICH guidelines (≤0.05% for genotoxic impurities).

How do steric effects from the 3,4-dimethyl substituents influence reaction kinetics or stereochemical outcomes?

Advanced Research Focus

Steric hindrance may slow nucleophilic attacks or favor specific stereoisomers. Kinetic studies under pseudo-first-order conditions can quantify rate constants. Compare with less hindered analogs (e.g., 3,4-(Methylenedioxy)phenylacetic acid ) to isolate steric contributions. Computational docking studies (e.g., AutoDock Vina) can predict steric clashes in enzyme-catalyzed reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.